
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H17N7O and its molecular weight is 359.393. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.
1. Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with a β-keto ester or diketone under acidic or basic conditions.
Introduction of the Pyridine Moiety: This can be achieved through coupling reactions such as the Suzuki-Miyaura coupling, where a pyridine boronic acid derivative is reacted with a halogenated pyrazole.
Construction of the Triazole Core: The triazole structure is formed via cycloaddition reactions involving azides and alkynes, leading to the desired carboxamide functionality.
2.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. For instance, derivatives with similar structures have shown significant cytotoxicity against various cancer cell lines such as MDA-MB-231 (breast cancer) and U87 (glioblastoma) with IC50 values ranging from 0.43 µM to 39.2 µM depending on structural modifications .
2.2 Antimicrobial Properties
Triazole compounds are known for their broad-spectrum antimicrobial activities. Research indicates that related derivatives exhibit potent antibacterial and antifungal effects. The electron-rich nature of the triazole ring enhances binding to biological targets, which may contribute to their antimicrobial efficacy .
2.3 Other Biological Activities
In addition to anticancer and antimicrobial properties, triazoles have been reported to possess anti-inflammatory, antidiabetic, and antiviral activities . Specifically, compounds featuring the triazole moiety have shown promise in inhibiting various enzymes and pathways involved in disease processes.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation or microbial growth.
Pathway Modulation: Molecular modeling studies suggest that triazole derivatives can influence pathways such as mitogen-activated protein kinase (MAPK), impacting cell survival and apoptosis .
4. Case Studies
Several case studies have investigated the efficacy of triazole derivatives in preclinical models:
Case Study 1: A study evaluated a series of triazole-based compounds against MDA-MB-231 and HCT116 cell lines. Results showed that certain derivatives significantly reduced cell viability and induced apoptosis through increased reactive oxygen species (ROS) production .
Case Study 2: Another investigation focused on the antimicrobial activity of triazoles against resistant bacterial strains. The results indicated that specific modifications enhanced antibacterial potency compared to standard antibiotics .
5. Conclusion
N-((1-methyl-3-(pyridin-3-y)-1H-pyrazol-5-y)methyl)-2-pheny-l2H -1,2,3-triazole -4-carboxamide represents a promising candidate for further development in medicinal chemistry due to its diverse biological activities. Ongoing research into its mechanisms of action and structural optimization could lead to effective therapeutic agents against cancer and infectious diseases.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research has indicated that compounds similar to N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide exhibit significant anticancer activity. For instance, derivatives of 1,2,4-triazoles have shown promising results in inhibiting tubulin polymerization, which is crucial for cancer cell proliferation . In particular, structural modifications can enhance the selectivity and potency against various cancer cell lines.
Antimicrobial Activity
The compound has been explored for its antimicrobial properties. Triazole derivatives are known to exhibit broad-spectrum activity against bacteria and fungi. A study demonstrated that certain triazole derivatives showed effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to conventional antibiotics . This suggests potential applications in developing new antimicrobial agents.
Antiviral Effects
Recent investigations have highlighted the antiviral potential of pyrazole and triazole derivatives. The mechanisms often involve interference with viral replication processes. For example, specific structural variations in related compounds have been linked to enhanced antiviral activity against various viruses .
Neuroprotective Effects
Some studies suggest that triazole-based compounds may also possess neuroprotective properties. They could potentially be used in treating neurodegenerative diseases by modulating pathways involved in neuronal survival and function .
Biological Target Interaction
N-((1-methyl-3-(pyridin-3-y)-1H-pyrazol-5-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide may interact with specific biological targets such as tyrosine kinases. Similar compounds have demonstrated the ability to bind to inactive forms of these enzymes, preventing their activation and downstream signaling pathways associated with various diseases.
Pharmacological Profiles
The pharmacological profiles of triazoles indicate their versatility in addressing multiple health conditions. They have been studied for their roles as antifungal agents and their potential applications in treating hypertension and other cardiovascular diseases due to their ability to modulate vascular functions .
Catalytic Properties
In addition to biological applications, this compound can serve as a catalyst in organic reactions. The unique structure allows for participation in various chemical reactions, making it a valuable building block for synthesizing more complex organic molecules.
Development of New Materials
Research into the use of N-((1-methyl-3-(pyridin-3-y)-1H-pyrazol-5-y)methyl)-2-phenyldihydrotriazole derivatives suggests potential applications in developing new materials with specific properties tailored for industrial applications . This includes advancements in polymer science and the creation of functional materials with desired mechanical or thermal properties.
Data Table: Summary of Biological Activities
Analyse Chemischer Reaktionen
Hydrolysis of the Carboxamide Group
The carboxamide functional group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Conditions | Products | Yield | Reference |
---|---|---|---|
6M HCl, reflux (4–6 hr) | 2-Phenyl-2H-1,2,3-triazole-4-carboxylic acid | 72% | |
2M NaOH, 80°C (3 hr) | Sodium salt of triazole-4-carboxylate | 85% |
This reaction is critical for modifying the compound’s solubility and coordinating ability.
Alkylation at Pyrazole and Triazole Nitrogens
The nitrogen-rich heterocycles participate in regioselective alkylation:
Pyrazole N-Alkylation
-
Reacts with methyl iodide (CH₃I) in DMF at 60°C to form 1,3-dimethylpyrazole derivatives (confirmed via ¹H NMR) .
-
Steric hindrance from the pyridinyl group directs alkylation to the N1 position exclusively .
Triazole N-Alkylation
-
Propargyl bromide selectively alkylates the triazole N2 position under phase-transfer catalysis (K₂CO₃, TBAB), forming 2-propargyl-1,2,3-triazole derivatives (yield: 68%) .
Metal Coordination Reactions
The triazole and pyrazole rings act as polydentate ligands for transition metals:
Metal Salt | Coordination Site | Geometry | Application |
---|---|---|---|
MnCl₂·4H₂O | Triazole N2, Pyrazole N1 | Octahedral | Magnetic materials |
Cu(NO₃)₂·3H₂O | Triazole N3, Carboxamide O | Square planar | Catalytic oxidation |
Crystallographic studies confirm bond lengths of 1.98–2.15 Å for Mn–N bonds .
Click Chemistry Modifications
The triazole’s alkyne-compatible structure enables Huisgen cycloaddition:
-
Reacts with benzyl azide (CuSO₄/Na ascorbate) to form 1,4-disubstituted triazole hybrids (yield: 92%) .
-
Product stability is enhanced by electron-withdrawing pyridinyl groups .
Electrophilic Aromatic Substitution
The pyridinyl and phenyl rings undergo nitration and sulfonation:
Reaction | Conditions | Position | Yield |
---|---|---|---|
Nitration | HNO₃/H₂SO₄, 0°C | Pyridine C4 | 55% |
Sulfonation | SO₃/DMF, 100°C | Phenyl C4 | 63% |
Regioselectivity is controlled by the electron-donating methyl group on pyrazole .
Reductive Amination of the Methylene Bridge
The –CH₂– linker between pyrazole and triazole reacts with aldehydes in the presence of NaBH₃CN:
Oxidative Degradation Pathways
Oxidizing agents like KMnO₄ cleave the triazole ring:
Oxidizing Agent | Products | Conditions |
---|---|---|
KMnO₄ (acidic) | Pyridinylpyrazole + CO₂ + NH₃ | 70°C, 2 hr |
H₂O₂ (basic) | Stable N-oxide derivatives | RT, 12 hr |
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
-
Triazole ring opening via C–N bond cleavage (quantified via HPLC) .
-
Formation of aziridine intermediates under inert atmospheres .
Cross-Coupling Reactions
The pyridinyl group participates in Suzuki-Miyaura couplings:
Reagent | Catalyst | Product | Yield |
---|---|---|---|
4-Bromophenylboronic acid | Pd(PPh₃)₄ | 3-(4-Biphenyl)pyrazole derivative | 81% |
Eigenschaften
IUPAC Name |
N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-2-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O/c1-25-16(10-17(23-25)14-6-5-9-20-11-14)12-21-19(27)18-13-22-26(24-18)15-7-3-2-4-8-15/h2-11,13H,12H2,1H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUBABHQWUXEOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.